Methyl 2-hexenoate

Description

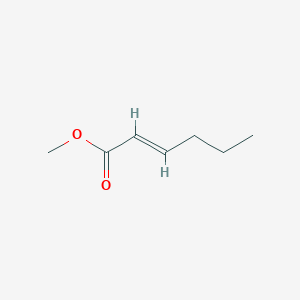

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-hex-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h5-6H,3-4H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUGBRNILVVWIE-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884724 | |

| Record name | 2-Hexenoic acid, methyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless mobile liquid; Fruity aroma | |

| Record name | (E,Z)-Methyl 2-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

168.00 to 170.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl 2E-hexenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Very slightly soluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | Methyl 2E-hexenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (E,Z)-Methyl 2-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.911-0.916 | |

| Record name | (E,Z)-Methyl 2-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13894-63-8, 2396-77-2 | |

| Record name | Methyl (E)-2-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13894-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-hexenoate, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013894638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, methyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexenoic acid, methyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (E)-hex-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hexenoic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-HEXENOATE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2DDU82182 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 2E-hexenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Methyl 2-hexenoate: A Technical Guide for Researchers

Introduction: Methyl 2-hexenoate is an unsaturated fatty acid methyl ester that finds significant application as a flavor and fragrance agent. Its characteristic fruity and green aroma makes it a valuable component in the formulation of various food and cosmetic products. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its primary applications.

Chemical Identification and Properties

This compound exists as a mixture of geometric isomers, primarily the (E)- and (Z)-isomers. The commercial product is often a mixture of these, while the individual isomers can also be isolated.

| Identifier | This compound (Isomer Mixture) | (E)-Methyl 2-hexenoate |

| IUPAC Name | methyl hex-2-enoate[1] | methyl (2E)-hex-2-enoate[2] |

| Synonyms | (E,Z)-Methyl 2-hexenoate, Methyl beta-propylacrylate[1] | Methyl trans-2-hexenoate[3] |

| CAS Number | 2396-77-2[1] | 13894-63-8[3] |

| Molecular Formula | C7H12O2[1] | C7H12O2[3] |

| Molecular Weight | 128.17 g/mol [1] | 128.17 g/mol [3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various formulations.

| Property | This compound (Isomer Mixture) | (E)-Methyl 2-hexenoate |

| Appearance | Colorless mobile liquid with a fruity aroma[1] | Colorless clear liquid[4] |

| Boiling Point | 168-170 °C at 760 mmHg | 168-170 °C at 760 mmHg[2] |

| Density | 0.911 - 0.916 g/cm³ at 25 °C[1][5] | 0.911 - 0.916 g/cm³ at 25 °C[6] |

| Refractive Index | 1.432 - 1.438 at 20 °C[5] | 1.432 - 1.438 at 20 °C[6] |

| Flash Point | 44.44 °C (112 °F)[5] | 40.56 °C (105 °F)[6] |

| Solubility | Very slightly soluble in water; soluble in oils and ethanol[1] | Very slightly soluble in water[2] |

Synthesis of this compound

This compound is typically synthesized via the Fischer esterification of 2-hexenoic acid with methanol, using an acid catalyst.

Synthesis Workflow

Caption: Synthesis workflow for this compound via Fischer esterification.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 2-hexenoic acid and methanol.

Materials:

-

2-Hexenoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hexenoic acid in an excess of methanol (typically 3-5 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add the reaction mixture to a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Analytical Methods

Gas chromatography is a standard method for the analysis and quality control of this compound.

Experimental Protocol: Gas Chromatography (GC) Analysis

This protocol outlines the conditions for the GC analysis of this compound.

Instrumentation and Materials:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-WAX, HP-INNOWax)

-

Helium or hydrogen as carrier gas

-

Sample of this compound dissolved in a suitable solvent (e.g., hexane)

-

GC vials

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 260 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 240 °C

-

Hold at 240 °C for 5 minutes

-

-

Carrier Gas Flow Rate: 1-2 mL/min

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

Procedure:

-

Prepare a dilute solution of the this compound sample in hexane.

-

Transfer the solution to a GC vial.

-

Inject the sample into the GC system.

-

Record the chromatogram and identify the peaks corresponding to the (E) and (Z) isomers of this compound based on their retention times (if a standard is available).

-

The peak areas can be used for quantitative analysis.

Isomeric Relationship

The relationship between the different forms of this compound is important for understanding its properties and applications.

Caption: Isomeric relationship of this compound.

Applications

The primary application of this compound is in the flavor and fragrance industry.[7] Its fruity, green, and slightly pungent aroma is utilized in:

-

Flavor Compositions: It is used to impart sharp, green, and fruity top notes to flavors such as pineapple and strawberry.[8]

-

Fragrance Formulations: It adds a fresh and natural green note to perfumes and other scented products.

Beyond its use as a flavor and fragrance agent, this compound can also serve as a starting material or intermediate in organic synthesis.[9]

Safety and Handling

This compound is a flammable liquid and vapor.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be stored in a cool, well-ventilated area away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).[10]

References

- 1. parchem.com [parchem.com]

- 2. This compound, 2396-77-2 [thegoodscentscompany.com]

- 3. methyl (E)-2-hexenoate, 13894-63-8 [thegoodscentscompany.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. echemi.com [echemi.com]

- 6. This compound | C7H12O2 | CID 61310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl (2E)-2-hexenoate | Organic reagent | TargetMol [targetmol.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Methyl 2-methylhexanoate [webbook.nist.gov]

- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

Physical and chemical properties of Methyl 2-hexenoate

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-hexenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound classified as an unsaturated ester. It is a colorless liquid with a characteristic fruity and green aroma, which has led to its use as a flavoring and fragrance agent.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its analysis. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who may work with this compound.

Molecular Structure

The chemical structure of this compound consists of a six-carbon chain with a double bond between the second and third carbon atoms (an α,β-unsaturated system) and a methyl ester group at the first carbon.

Synonyms: 2-Hexenoic acid, methyl ester; Methyl hex-2-enoate; Methyl β-propylacrylate[1]

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Appearance | Colorless mobile liquid | [1] |

| Odor | Fruity, green, pineapple-like | [2] |

| Boiling Point | 168-170 °C at 760 mmHg | [2] |

| Melting Point | Not available | |

| Density | 0.911 - 0.916 g/cm³ | [1] |

| Refractive Index | 1.423 - 1.429 | [1] |

| Solubility | Very slightly soluble in water; soluble in ethanol and oils | [1] |

| Vapor Pressure | 4.057 mmHg at 25 °C (estimated) | [2] |

| Flash Point | 44.44 °C (112.00 °F) | [2] |

| CAS Number | 2396-77-2 | [1] |

Chemical Properties

The chemical reactivity of this compound is largely dictated by the presence of the α,β-unsaturated ester functional group.

Reactivity

As an α,β-unsaturated ester, this compound is susceptible to nucleophilic attack at the β-carbon in a conjugate addition reaction known as the Michael addition.[3][4][5] This reaction is a versatile method for forming carbon-carbon bonds. The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic.

Weak bases and soft nucleophiles, such as enolates, amines, and thiols, will preferentially attack the β-carbon (1,4-addition), while strong, hard nucleophiles like Grignard reagents may attack the carbonyl carbon (1,2-addition).[6]

Hydrolysis

Like other esters, this compound can undergo hydrolysis under acidic or basic conditions to yield 2-hexenoic acid and methanol. The mechanism of base-catalyzed hydrolysis typically involves nucleophilic acyl substitution (BAc2).[7]

Stability

This compound is a flammable liquid and should be stored away from heat and open flames.[8] As a fragrance ingredient, its stability can be affected by exposure to light and air, which may lead to degradation over time.[8][9] Stability testing often involves accelerated aging at elevated temperatures and exposure to UV light to predict its shelf life.[9]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of α,β-unsaturated esters involves the Wittig or Horner-Wadsworth-Emmons reaction. For this compound, a plausible synthesis route is the reaction of butanal with a phosphonate ylide derived from methyl 2-(diethoxyphosphoryl)acetate in the presence of a base.

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Determination of Boiling Point

The boiling point can be determined using a distillation apparatus or a micro-method such as the Thiele tube method.

Protocol using Thiele Tube:

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Measurement of Refractive Index

The refractive index is measured using a refractometer.

Protocol:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Place a few drops of the this compound sample on the prism of the refractometer.

-

Close the prism and allow the temperature to stabilize, typically at 20°C.

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

Hypothetical Protocol:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the analysis of fatty acid methyl esters.[10]

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/minute.

-

Final hold: 250°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

-

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane) before injection.

Caption: A typical workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Hypothetical Protocol:

-

Instrument: NMR Spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound.

-

Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in approximately 0.6 mL of the deuterated solvent.

-

Reference: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR: Acquire the proton NMR spectrum. Expected signals would include a triplet for the terminal methyl group, multiplets for the methylene groups, vinylic protons, and a singlet for the methyl ester protons.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Expected signals would correspond to the seven unique carbon atoms in the molecule.

Chemical Reactions Visualization

Michael Addition Reaction

The Michael addition is a characteristic reaction of α,β-unsaturated carbonyl compounds. The diagram below illustrates the general mechanism of a Michael addition to this compound.

Caption: Generalized mechanism of a Michael addition reaction.

Safety and Handling

This compound is a flammable liquid.[8] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C7H12O2 | CID 61310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 2396-77-2 [thegoodscentscompany.com]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. The Michael Addition [sites.science.oregonstate.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Chemical stability and in chemico reactivity of 24 fragrance ingredients of concern for skin sensitization risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iltusa.com [iltusa.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic Profile of Methyl 2-hexenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-hexenoate (C₇H₁₂O₂), a valuable compound in various research and development applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for each spectroscopic technique are also provided, alongside visualizations of key experimental workflows and logical relationships to aid in understanding and replication.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 6.94 | dt | 15.6, 7.0 | 1H | H-3 |

| 5.82 | dt | 15.6, 1.6 | 1H | H-2 |

| 3.72 | s | - | 3H | O-CH₃ |

| 2.19 | qd | 7.0, 7.3 | 2H | H-4 |

| 1.47 | sextet | 7.3 | 2H | H-5 |

| 0.93 | t | 7.3 | 3H | H-6 |

Note: Data corresponds to the (E)-isomer of this compound.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| 166.8 | C-1 (C=O) |

| 149.3 | C-3 |

| 121.1 | C-2 |

| 51.2 | O-CH₃ |

| 34.5 | C-4 |

| 21.2 | C-5 |

| 13.7 | C-6 |

Note: Data corresponds to the (E)-isomer of this compound.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-dimensional proton pulse sequence is used.

-

Data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to single lines for each carbon.

-

A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

The FID is processed similarly to the ¹H spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound was obtained for the neat liquid.

Table 3: IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2961 | Strong | C-H stretch (alkane) |

| 1728 | Strong | C=O stretch (α,β-unsaturated ester) |

| 1658 | Medium | C=C stretch (alkene) |

| 1438 | Medium | C-H bend (methyl) |

| 1272 | Strong | C-O stretch (ester) |

| 1173 | Strong | C-O stretch (ester) |

| 984 | Medium | =C-H bend (trans alkene) |

Experimental Protocol for FTIR Spectroscopy (Neat Liquid)

Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded.

-

The prepared sample is placed in the sample holder of the spectrometer.

-

The infrared spectrum of the sample is recorded over a standard range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound. The data presented here was obtained using electron ionization (EI).

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Abundance (%) | Possible Fragment Ion |

| 128 | 15 | [M]⁺ (Molecular Ion) |

| 99 | 25 | [M - C₂H₅]⁺ |

| 97 | 30 | [M - OCH₃]⁺ |

| 85 | 40 | [M - C₃H₅]⁺ |

| 69 | 100 | [C₄H₅O]⁺ (Base Peak) |

| 55 | 85 | [C₄H₇]⁺ |

| 41 | 75 | [C₃H₅]⁺ |

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before analysis, or by direct injection.

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

An In-Depth Technical Guide to the (E)- and (Z)-Isomers of Methyl 2-hexenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the (E)- and (Z)-isomers of methyl 2-hexenoate, compounds of interest in flavor chemistry and as potential pharmacologically active agents due to their α,β-unsaturated ester moiety. This document details their synthesis via stereoselective olefination reactions, providing explicit experimental protocols. A thorough characterization of both isomers is presented, including tabulated physical properties and detailed spectroscopic data (NMR, IR, Mass Spectrometry). Furthermore, the guide explores the potential biological relevance of these compounds by illustrating the activation of the Keap1-Nrf2 signaling pathway, a key cellular stress response mechanism often modulated by α,β-unsaturated carbonyl compounds.

Introduction

This compound (C₇H₁₂O₂) is an unsaturated ester that exists as two geometric isomers: (E)-methyl 2-hexenoate and (Z)-methyl 2-hexenoate. These isomers, while possessing the same molecular formula and connectivity, exhibit distinct spatial arrangements around the carbon-carbon double bond, leading to differences in their physical, chemical, and biological properties. The α,β-unsaturated carbonyl functionality present in these molecules makes them interesting targets for synthetic chemists and drug discovery professionals, as this moiety is known to participate in Michael additions and interact with biological nucleophiles. This guide serves as a technical resource, consolidating key data and methodologies for researchers working with or interested in these specific isomers.

Synthesis of (E)- and (Z)-Methyl 2-hexenoate

The stereoselective synthesis of the (E)- and (Z)-isomers of this compound can be reliably achieved using well-established olefination methodologies. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of (E)-alkenes with high selectivity, while the Still-Gennari modification of the HWE reaction or a standard Wittig reaction can be employed to favor the formation of the (Z)-isomer.

Synthesis of (E)-Methyl 2-hexenoate via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction utilizes a phosphonate carbanion, which reacts with an aldehyde to predominantly form the (E)-alkene.[1][2] The greater thermodynamic stability of the E-isomer drives the reaction toward this product.

Experimental Protocol:

-

Preparation of the Phosphonate Ylide: To a suspension of sodium hydride (NaH, 1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), slowly add trimethyl phosphonoacetate (1.1 eq.). Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases and a clear solution is formed.

-

Olefination Reaction: Cool the solution of the phosphonate ylide back to 0 °C and add butanal (1.0 eq.) dropwise.

-

Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure (E)-methyl 2-hexenoate.

Logical Workflow for (E)-Isomer Synthesis:

Caption: Horner-Wadsworth-Emmons synthesis of (E)-methyl 2-hexenoate.

Synthesis of (Z)-Methyl 2-hexenoate via Still-Gennari Modification

To achieve high selectivity for the (Z)-isomer, the Still-Gennari modification of the HWE reaction is employed. This method utilizes phosphonates with electron-withdrawing groups and a strong, non-coordinating base at low temperatures to favor the kinetic product.[3][4][5]

Experimental Protocol:

-

Preparation of the Reagent: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 18-crown-6 (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ylide Formation: Slowly add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq., as a solution in THF or toluene). To this solution, add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq.) dropwise and stir the mixture at -78 °C for 30 minutes.

-

Olefination Reaction: Add a solution of butanal (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Reaction Monitoring and Work-up: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC. Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.

-

Extraction and Purification: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure (Z)-methyl 2-hexenoate.[6]

Logical Workflow for (Z)-Isomer Synthesis:

Caption: Still-Gennari synthesis of (Z)-methyl 2-hexenoate.

Data Presentation

The following tables summarize the key physical and spectroscopic data for the (E)- and (Z)-isomers of this compound.

Physical Properties

| Property | (E)-Methyl 2-hexenoate | (Z)-Methyl 2-hexenoate (mixture) |

| Molecular Formula | C₇H₁₂O₂ | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol | 128.17 g/mol |

| Boiling Point | 168-170 °C at 760 mmHg | Not available |

| Density | 0.911-0.916 g/cm³ at 25 °C[7] | 0.911-0.916 g/cm³ at 25 °C[7] |

| Refractive Index | 1.432-1.438 at 20 °C[8] | 1.432-1.438 at 20 °C[7] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Data (CDCl₃)

| Proton Assignment | (E)-Methyl 2-hexenoate (δ, ppm, J in Hz) | (Z)-Methyl 2-hexenoate (Predicted, δ, ppm) |

| H-2 | 5.81 (dt, J = 15.6, 1.5) | ~6.3 |

| H-3 | 6.97 (dt, J = 15.6, 7.0) | ~5.8 |

| H-4 | 2.21 (q, J = 7.0) | ~2.6 |

| H-5 | 1.48 (sextet, J = 7.4) | ~1.5 |

| H-6 | 0.93 (t, J = 7.4) | ~0.9 |

| -OCH₃ | 3.73 (s) | ~3.7 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (CDCl₃)

| Carbon Assignment | (E)-Methyl 2-hexenoate (δ, ppm) | (Z)-Methyl 2-hexenoate (Predicted, δ, ppm) |

| C-1 (C=O) | 167.0 | ~166.5 |

| C-2 | 121.5 | ~120.0 |

| C-3 | 149.8 | ~148.0 |

| C-4 | 34.3 | ~29.5 |

| C-5 | 21.2 | ~21.5 |

| C-6 | 13.6 | ~13.8 |

| -OCH₃ | 51.4 | ~51.0 |

FTIR (Fourier-Transform Infrared) Spectroscopy Data

| Functional Group | (E)-Isomer Absorption (cm⁻¹) | (Z)-Isomer Absorption (cm⁻¹) |

| C=O Stretch (Ester) | ~1725 | ~1720 |

| C=C Stretch | ~1655 | ~1650 |

| =C-H Bend (trans) | ~980 | - |

| =C-H Bend (cis) | - | ~730 |

| C-O Stretch | ~1170, ~1270 | ~1160, ~1260 |

| C-H Stretch (sp³) | 2850-3000 | 2850-3000 |

| =C-H Stretch (sp²) | ~3030 | ~3020 |

Mass Spectrometry (MS) Data

The electron ionization mass spectra of both isomers are expected to be very similar, with a molecular ion peak at m/z = 128. Key fragment ions include:

-

m/z = 97: Loss of -OCH₃ (methoxide radical)

-

m/z = 87: McLafferty rearrangement

-

m/z = 69: Loss of -COOCH₃

-

m/z = 55: Allylic cleavage

Biological Relevance and Signaling Pathway

α,β-Unsaturated carbonyl compounds, such as this compound, are known electrophiles that can react with nucleophilic residues in proteins, most notably cysteine thiols. This reactivity underlies their ability to modulate various cellular signaling pathways, a prominent example being the Keap1-Nrf2 pathway.[4][9][10][11]

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[4][9][10][11] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[4][9][10][11] Keap1 contains several reactive cysteine residues that act as sensors for electrophilic and oxidative stress.

Electrophiles like this compound can covalently modify these cysteine residues on Keap1. This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes. This leads to the upregulation of a battery of antioxidant and detoxification enzymes, enhancing the cell's ability to combat oxidative stress.

Keap1-Nrf2 Signaling Pathway Activation:

Caption: Activation of the Keap1-Nrf2 pathway by this compound.

Conclusion

This technical guide has provided detailed methodologies for the stereoselective synthesis of (E)- and (Z)-methyl 2-hexenoate, along with a comprehensive compilation of their physical and spectroscopic properties. The inclusion of a detailed signaling pathway diagram for Keap1-Nrf2 activation highlights the potential biological relevance of these α,β-unsaturated esters, making this document a valuable resource for researchers in synthetic chemistry, materials science, and drug development. The presented protocols and data facilitate the synthesis, identification, and further investigation of these versatile isomers.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. This compound, 2396-77-2 [thegoodscentscompany.com]

- 8. methyl (E)-2-hexenoate, 13894-63-8 [thegoodscentscompany.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Methyl (2E)-2-hexenoate | Organic reagent | TargetMol [targetmol.com]

- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

The Natural Occurrence of Methyl 2-Hexenoate in Plants and Fruits: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hexenoate, a volatile organic compound, plays a significant role in the characteristic aroma and flavor profiles of various plants and fruits. Its presence, often as part of a complex mixture of esters, aldehydes, and alcohols, contributes to the sensory attributes that define the ripeness and desirability of many plant-derived foods. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthesis, the signaling pathways that regulate its production, and the analytical methodologies used for its identification and quantification.

Natural Occurrence of this compound

This compound has been identified as a volatile constituent in a diverse range of plant species. Its concentration can vary significantly depending on the species, cultivar, ripening stage, and environmental conditions. The following table summarizes the reported occurrences of this compound in various plants and fruits.

| Plant/Fruit Species | Scientific Name | Plant Part | Notes |

| Soursop | Annona muricata | Fruit Pulp | A major volatile component, particularly in ripe fruit.[1][2][3] |

| Papaya | Carica papaya | Fruit | Reported as a volatile compound.[4] |

| Strawberry | Fragaria × ananassa | Fruit | Identified as a volatile aroma compound; a Quantitative Trait Locus (QTL) for its production has been identified.[5] |

| Pea | Pisum sativum | Seed | Reported as a volatile compound. |

| Mountain Papaya | Vasconcellea pubescens | Fruit | Reported as a volatile compound.[6] |

Quantitative Data on this compound and Related Esters

The quantification of this compound is crucial for understanding its contribution to the overall aroma profile. The following table presents available quantitative data for this compound and the closely related methyl hexanoate in select fruits. It is important to note that many studies focus on methyl hexanoate, which is also a significant contributor to fruit aroma.

| Fruit Species | Scientific Name | Compound | Concentration | Reference |

| Soursop | Annona muricata | Methyl (E)-2-hexenoate | Major volatile in ripe fruit | [2] |

| Strawberry ('Seolhyang') | Fragaria × ananassa | Methyl hexanoate | 56 µg/kg (half-red) to 330 µg/kg (bright-red) | [7] |

| Strawberry (Various Cultivars) | Fragaria × ananassa | Methyl hexanoate | Major ester, concentration varies by cultivar | [8][9] |

| Papaya | Carica papaya | Methyl hexanoate | Identified as a ripening biomarker | [10] |

Biosynthesis of this compound in Plants

The biosynthesis of this compound is intrinsically linked to the lipoxygenase (LOX) pathway, a major metabolic route for the production of C6 volatile compounds, often referred to as "green leaf volatiles."[11][12][13][14][15] This pathway is initiated by the oxidative cleavage of polyunsaturated fatty acids.

The key steps in the biosynthesis of C6 aldehydes, alcohols, and their subsequent esterification to form compounds like this compound are as follows:

-

Release of Fatty Acids: Polyunsaturated fatty acids, such as linoleic acid and α-linolenic acid, are released from cell membranes by the action of lipases.

-

Hydroperoxidation: Lipoxygenase (LOX) catalyzes the addition of molecular oxygen to the fatty acids, forming hydroperoxides.

-

Cleavage: Hydroperoxide lyase (HPL) cleaves the hydroperoxides into short-chain aldehydes, such as (Z)-3-hexenal.

-

Isomerization and Reduction: The initial aldehyde products can be isomerized (e.g., to (E)-2-hexenal) and/or reduced by alcohol dehydrogenase (ADH) to their corresponding alcohols (e.g., hexenol).

-

Esterification: Finally, alcohol acyltransferases (AATs) catalyze the esterification of these alcohols with an acyl-CoA to form volatile esters. The formation of methyl esters specifically involves a methyltransferase.

Signaling Pathways Regulating Production

The production of volatile compounds, including this compound, is often regulated by plant signaling molecules in response to various stimuli, such as herbivory or pathogen attack. Methyl jasmonate (MeJA), a well-known plant hormone, has been shown to elicit the production of methyl (E)-2-hexenoate.

The jasmonate signaling pathway involves the following key steps:

-

Perception of Stimulus: Plant damage or other stresses trigger the synthesis of jasmonic acid (JA).

-

Conversion to Active Form: JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).

-

Derepression of Transcription: JA-Ile binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of an SCF E3 ubiquitin ligase complex. This binding targets JASMONATE ZIM-domain (JAZ) repressor proteins for degradation by the 26S proteasome.

-

Gene Activation: The degradation of JAZ repressors releases transcription factors (e.g., MYC2), which then activate the expression of jasmonate-responsive genes, including those encoding enzymes in the lipoxygenase pathway responsible for the synthesis of volatile compounds like this compound.[16][17][18][19][20]

References

- 1. Chemical Composition, Total Phenolic Content, and Antioxidant Activities of the Essential Oils of the Leaves and Fruit Pulp of Annona muricata L. (Soursop) from Ghana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Changes of Volatile Constituents of Soursop (<em>Annona muricata</em> L.) during Ripening - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H12O2 | CID 61310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Genetic Analysis of Methyl Anthranilate, Mesifurane, Linalool, and Other Flavor Compounds in Cultivated Strawberry (Fragaria × ananassa) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Changes in Volatile Compounds in Short-Term High CO2-Treated ‘Seolhyang’ Strawberry (Fragaria × ananassa) Fruit during Cold Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ars.usda.gov [ars.usda.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. C6-volatiles derived from the lipoxygenase pathway induce a subset of defense-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. superpathway of lipoxygenase | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview [frontiersin.org]

Olfactory Properties of Methyl 2-hexenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hexenoate (CAS No. 2396-77-2) is an unsaturated ester recognized for its complex and potent olfactory profile.[1][2] This compound is a significant contributor to the aroma of various fruits and is widely utilized in the flavor and fragrance industry to impart characteristic fruity and green notes.[2] Understanding the fundamental olfactory properties of this compound, from its sensory perception to the underlying molecular mechanisms, is crucial for its effective application in flavor creation, fragrance formulation, and for researchers studying the chemical senses.

This technical guide provides a comprehensive overview of the olfactory properties of this compound, detailing its odor profile, physicochemical characteristics, and the general principles of its detection by the olfactory system. This document also outlines common experimental protocols used to characterize such odorants and discusses the typical signaling pathway involved in olfactory perception.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its volatility and behavior in various applications.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [3] |

| Molecular Weight | 128.17 g/mol | [3] |

| CAS Number | 2396-77-2 | [1][3] |

| Appearance | Colorless mobile liquid | [3] |

| Odor Profile | Fruity, green, fatty, pineapple, earthy, musty, sweet | [1][2][4] |

| Specific Gravity | 0.911 - 0.916 @ 25°C | [5] |

| Refractive Index | 1.432 - 1.438 @ 20°C | [5] |

| Boiling Point | 168 - 170 °C @ 760 mmHg | [5] |

| Flash Point | 44.44 °C (112.00 °F) | [5] |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [3] |

Olfactory Profile and Sensory Data

Quantitative Sensory Analysis:

Quantitative data from sensory panel evaluations for this compound are not widely published. Such studies would typically involve a trained panel rating the intensity of various odor descriptors on a defined scale. The absence of this specific data in the literature highlights an area for future research to build a more complete sensory profile of this compound.

Putative Olfactory Receptors and Signaling Pathway

The detection of odorants like this compound is mediated by olfactory receptors (ORs), which are a large family of G-protein coupled receptors (GPCRs). While specific ORs that bind to this compound have not yet been definitively identified in published research, the general mechanism of olfactory signal transduction is well-established. It is hypothesized that this compound, being a fruity ester, would activate a subset of ORs that respond to this class of compounds.

The canonical olfactory signaling cascade is initiated upon the binding of an odorant to an OR. This event triggers a conformational change in the receptor, leading to the activation of a specific G-protein, Gαolf. Activated Gαolf, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for further processing.

Experimental Protocols

The characterization of olfactory properties relies on a combination of analytical and sensory techniques. Below are detailed methodologies for key experiments relevant to the study of odorants like this compound.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a complex volatile mixture.

Methodology:

-

Sample Preparation: A solution of this compound in an appropriate solvent (e.g., diethyl ether) is prepared. For complex matrices, headspace solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE) can be used to extract volatiles.

-

Gas Chromatography: The sample is injected into a gas chromatograph equipped with a capillary column suitable for separating volatile compounds. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and polarity.

-

Olfactometry: The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and a sniffing port. A trained sensory panelist sniffs the effluent from the port and records the time, duration, and description of any perceived odors.

-

Data Analysis: The olfactometric data is aligned with the chromatogram from the chemical detector to identify the specific compounds responsible for the perceived odors. Techniques like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used to determine the relative odor potency of each compound.

Olfactory Threshold Determination

The olfactory threshold is the minimum concentration of a substance that can be detected by the human sense of smell.

Methodology (Ascending Forced-Choice Method):

-

Sample Preparation: A series of dilutions of this compound in an odorless solvent (e.g., water or mineral oil) are prepared in increasing order of concentration.

-

Presentation: A panel of trained and screened assessors is presented with three samples at each concentration level: two blanks (solvent only) and one containing the odorant. The order of presentation is randomized.

-

Task: Panelists are asked to identify the odorous sample. This forced-choice paradigm minimizes guessing bias.

-

Ascending Series: The concentration is increased in steps until the panelist can correctly identify the odorous sample consistently.

-

Threshold Calculation: The group's detection threshold is typically defined as the concentration at which 50% of the panel can correctly detect the odorant.

Sensory Panel Evaluation

Descriptive sensory analysis provides a quantitative profile of an odorant's character.

Methodology (Quantitative Descriptive Analysis - QDA):

-

Panel Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe odors. They undergo extensive training to develop a consensus vocabulary of odor descriptors for a range of standard compounds.

-

Sample Evaluation: Samples of this compound at a fixed concentration are presented to the panelists in a controlled environment.

-

Scoring: Panelists rate the intensity of each agreed-upon descriptor (e.g., fruity, green, fatty) on a linear scale (e.g., a 15-cm line scale anchored from "none" to "very strong").

-

Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to generate a quantitative sensory profile, often visualized as a spider or radar plot.

In Vitro Olfactory Receptor Activation Assays

These assays are used to identify which olfactory receptors are activated by a specific odorant.

Methodology (Luciferase Reporter Gene Assay):

-

Cell Culture and Transfection: A host cell line (e.g., HEK293) that does not endogenously express olfactory receptors is cultured. These cells are then co-transfected with plasmids encoding a specific human olfactory receptor, Gαolf, and a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE).

-

Odorant Stimulation: The transfected cells are exposed to various concentrations of this compound.

-

Luciferase Assay: If this compound activates the expressed olfactory receptor, the subsequent cAMP signaling cascade will drive the expression of the luciferase enzyme. A substrate for luciferase (luciferin) is added, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The intensity of the luminescent signal is proportional to the level of receptor activation. Dose-response curves can be generated to determine the potency and efficacy of the odorant for the specific receptor.

Conclusion

This compound is a valuable aroma compound with a characteristic fruity and green olfactory profile. While its sensory characteristics are qualitatively well-documented, there is a notable lack of publicly available quantitative data regarding its olfactory threshold and detailed sensory panel evaluations. Furthermore, the specific olfactory receptors that mediate its perception remain to be identified. The experimental protocols outlined in this guide provide a roadmap for future research to fill these knowledge gaps. A deeper understanding of the olfactory properties of this compound at the molecular level will not only enhance its application in the flavor and fragrance industry but also contribute to the broader understanding of structure-odor relationships and the mechanisms of olfaction.

References

- 1. femaflavor.org [femaflavor.org]

- 2. nbinno.com [nbinno.com]

- 3. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Functional Group Position on Spatial Representations of Aliphatic Odorants in the Rat Olfactory Bulb - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

Methyl 2-hexenoate: A Technical Guide for Researchers

Introduction

Methyl 2-hexenoate is a volatile organic compound (VOC) recognized for its characteristic fruity and green aroma.[1] Primarily utilized in the flavor and fragrance industries, this unsaturated ester is also a subject of interest for researchers in various fields due to its presence in natural products and its potential applications as a chemical intermediate.[1] This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, natural occurrence, synthesis, analytical methodologies, and toxicological profile to support its application in research, scientific studies, and drug development.

Physicochemical Properties

This compound is a flammable liquid with a distinct odor profile.[2][3] Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [4] |

| Molecular Weight | 128.17 g/mol | [4] |

| CAS Number | 2396-77-2 ((E,Z)-mixture); 13894-63-8 ((E)-isomer) | [3][5] |

| Appearance | Colorless liquid | [4] |

| Odor | Fruity, green, banana, honey | [2] |

| Boiling Point | 168-170 °C at 760 mmHg | [2] |

| Flash Point | 40.56 °C | [2] |

| Density | 0.911-0.916 g/cm³ at 25 °C | [2] |

| Refractive Index | 1.432-1.438 at 20 °C | [2] |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [2][4] |

| Vapor Pressure | 4.057 mmHg at 25 °C (estimated) | [2] |

Natural Occurrence

This compound has been identified as a natural volatile component in a variety of fruits and plants. Its presence contributes to the characteristic aroma of these natural sources.

| Natural Source | Reference |

| Papaya (Carica papaya) | [4] |

| Soursop (Annona muricata) | [4] |

| Strawberry (Fragaria ananassa) | [3] |

| Peas | [3] |

Synthesis

The synthesis of this compound can be achieved through standard esterification methods. A common laboratory-scale synthesis involves the reaction of 2-hexenoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically performed under reflux, and the product is isolated and purified through distillation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The analysis of this compound, particularly in complex matrices such as food or biological samples, is commonly performed using gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol based on methods for similar short-chain unsaturated esters.[6][7][8]

1. Sample Preparation (from a food matrix):

-

Homogenization: A known weight of the sample (e.g., 5-10 g of fruit puree) is homogenized with a suitable solvent, such as a mixture of pentane and diethyl ether, to extract the volatile compounds.

-

Extraction: The mixture is centrifuged, and the organic layer containing the volatile compounds is carefully collected.

-

Concentration: The extract can be concentrated under a gentle stream of nitrogen to a smaller volume to increase the analyte concentration.

-

Internal Standard: An internal standard (e.g., a non-naturally occurring ester with similar chemical properties) should be added at the beginning of the extraction process for accurate quantification.

2. GC-MS Parameters:

-

Gas Chromatograph: An Agilent 7890B GC system or equivalent.

-

Column: A non-polar or medium-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating volatile esters.

-

Injector: Splitless injection is often used for trace analysis. The injector temperature is typically set to 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase at a rate of 5 °C/min to 200 °C.

-

Hold: Hold at 200 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: An Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Temperatures: Ion source at 230 °C and transfer line at 280 °C.

3. Data Analysis:

-

Identification: The identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration in the sample is determined by comparing the peak area of the analyte to that of the internal standard and interpolating from the calibration curve.

GC-MS analysis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information in the scientific literature regarding the specific biological activities and signaling pathways modulated by this compound. While it is involved in the broader context of fatty acid metabolism, its interaction with specific cellular receptors, enzymes, or signaling cascades has not been elucidated.[9] Therefore, a diagram of a specific signaling pathway involving this compound cannot be provided at this time. Future research is needed to explore the potential biological roles of this compound beyond its sensory properties.

Toxicology and Safety

The toxicological profile of this compound and related compounds has been evaluated to some extent, primarily in the context of their use as flavoring and fragrance ingredients.

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | > 3100 mg/kg | Mouse | [2] |

| Genotoxicity | Not expected to be genotoxic | In vitro (BlueScreen assay for a related compound) | [10] |

| Repeated Dose Toxicity (28-day) | Derived NOAEL: 333 mg/kg/day | Rat (for a related compound) | [10] |

| Reproductive Toxicity | No data available | [10] |

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated (E,Z)-methyl 2-hexenoate and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[4]

Conclusion

This compound is a well-characterized volatile organic compound with significant applications in the flavor and fragrance industry. Its natural occurrence and straightforward synthesis make it an accessible compound for various research purposes. While detailed analytical protocols can be readily adapted for its quantification, a notable gap exists in the understanding of its specific biological activities and mechanisms of action. The available toxicological data suggests a low order of toxicity at current exposure levels. Further investigation into the potential biological effects of this compound could open new avenues for its application in scientific and pharmaceutical research.

References

- 1. nbinno.com [nbinno.com]

- 2. methyl (E)-2-hexenoate, 13894-63-8 [thegoodscentscompany.com]

- 3. This compound, (2E)- | C7H12O2 | CID 5364409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C7H12O2 | CID 61310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 2396-77-2 [thegoodscentscompany.com]

- 6. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Showing Compound Methyl 2E-hexenoate (FDB008087) - FooDB [foodb.ca]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-Depth Technical Guide to Methyl 2-Hexenoate in Food and Flavor Chemistry

Abstract

Methyl 2-hexenoate (CAS 2396-77-2) is a significant unsaturated ester in the field of food and flavor chemistry. Renowned for its potent and complex sensory profile, it imparts characteristic green, fruity, and sharp notes to a variety of food products. This technical guide provides a comprehensive overview of its chemical and physical properties, natural occurrence, and applications within the flavor industry. Furthermore, it details established protocols for its chemical synthesis and analytical detection and presents visualizations of key chemical and biological processes. This document is intended for researchers, scientists, and professionals in product development seeking a deeper understanding of this versatile flavoring agent.

Chemical and Physical Properties

This compound is a monounsaturated fatty acid methyl ester. Its chemical structure, containing a double bond at the second carbon position, is key to its distinct aromatic properties. It exists as both (E) and (Z) stereoisomers, which can contribute differently to the overall flavor profile. It is classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), under number 2709.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2396-77-2 | [4][5] |

| Molecular Formula | C7H12O2 | [5] |

| Molecular Weight | 128.17 g/mol | [1][5] |

| Appearance | Colorless mobile liquid | [1][2] |

| Boiling Point | 168-170 °C at 760 mmHg | [2][6] |

| Flash Point | 44.44 °C (112.00 °F) | [2][6] |

| Specific Gravity | 0.911-0.916 at 25 °C | [2][6] |

| Refractive Index | 1.432-1.438 at 20 °C | [2][6] |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils.[1][2] | [1][2] |

Sensory Profile and Natural Occurrence

The sensory characteristics of this compound are its most valued attribute in the flavor industry. It delivers a powerful and multifaceted aroma profile that can be leveraged to create authentic and complex fruit flavors.[4][5]

Olfactory and Gustatory Characteristics

This compound is prized for its ability to impart sharp, green, and fruity top notes in flavor compositions.[5][7] Its profile is often described with a range of descriptors that highlight its versatility.

Table 2: Sensory Descriptors for this compound

| Type | Descriptors | Reference(s) |

| Odor | Green, fatty, fruity, pineapple, earthy, musty, sweet. | [2][4][5] |

| Flavor | Powerful, sharp, green-fruity. | [5][7] |

| FEMA Profile | Fruit | [1][3] |

Natural Sources

This compound has been identified as a volatile component in several fruits and plants, contributing to their natural aroma.

Table 3: Natural Occurrence of this compound

| Source | Reference(s) |

| Papaya (Carica papaya) | [1][5][7] |

| Soursop (Annona muricata) | [1][5][7] |

| Peas | [5][7] |

| Mountain Papaya | [7] |

| Amazon Water Lily | [2][6] |

Applications in the Food and Flavor Industry

This compound is used as a flavor enhancer and flavoring agent in a wide array of food products.[1] Its intensity means it is typically used at very low concentrations, often between 0.05 and 0.1 ppm in the finished product.[5][7] It is particularly effective in building pineapple and strawberry flavor profiles, where its sharp, green notes provide a sense of freshness and ripeness.[4][5][7]

Table 4: Recommended Usage Levels of this compound in Food Categories (ppm)

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

| Non-alcoholic Beverages | 5.0 | 25.0 |

| Alcoholic Beverages | 10.0 | 50.0 |

| Dairy Products | 7.0 | 35.0 |

| Edible Ices | 10.0 | 50.0 |

| Confectionery | 10.0 | 50.0 |

| Bakery Wares | 10.0 | 50.0 |

| Processed Fruit | 7.0 | 35.0 |

| Meat Products | 2.0 | 10.0 |

| Soups and Sauces | 5.0 | 25.0 |

| Ready-to-eat Savouries | 20.0 | 100.0 |

| Data adapted from The Good Scents Company.[6] |

Methodologies and Protocols

Chemical Synthesis: Fischer Esterification

This compound can be synthesized via the Fischer esterification of 2-hexenoic acid with methanol, using a strong acid catalyst.[5][7]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 1 mole of 2-hexenoic acid and 3 moles of methanol. Add a solvent such as chloroform or toluene to aid in azeotropic water removal.

-

Catalysis: Add a catalytic amount (e.g., 0.05 moles) of concentrated sulfuric acid (H₂SO₄) to the mixture.

-

Reflux: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by tracking the amount of water collected or by using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.

-

Extraction: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Caption: Fischer esterification pathway for the synthesis of this compound.

Analytical Detection: Headspace GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification and quantification of volatile flavor compounds like this compound in a food matrix.[8][9] Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique.

Experimental Protocol:

-

Sample Preparation: Homogenize a known quantity of the food sample (e.g., 5g of fruit puree) and place it into a 20 mL headspace vial. Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

-

Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., methyl heptanoate) for quantification.

-

HS-SPME Extraction: Seal the vial and place it in a heated agitator (e.g., 60°C for 30 minutes). Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace to adsorb the volatile compounds.

-

GC-MS Analysis:

-

Desorption: Insert the SPME fiber into the heated GC inlet (e.g., 250°C) to desorb the analytes onto the column.

-

Separation: Use a suitable capillary column (e.g., DB-WAX or DB-5) and a temperature program to separate the compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/min.

-

Detection: Use a mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 35-350.

-

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum to that of an authentic standard. Quantify using the peak area ratio relative to the internal standard.

Caption: General analytical workflow for detecting this compound in food.

Mechanism of Flavor Perception

The perception of this compound's "fruity" and "green" aroma begins when the molecule, carried by air into the nasal cavity, binds to specific Olfactory Receptors (ORs) on the surface of olfactory sensory neurons. This binding event initiates a G-protein coupled signaling cascade, leading to the generation of an electrical signal. This signal is transmitted to the olfactory bulb and then to higher cortical areas of the brain, where it is processed and perceived as a distinct aroma.

Caption: Simplified signaling pathway for the perception of an aroma compound.

Regulatory and Safety Status

This compound is well-regulated for use in food. It holds GRAS status from the Flavor and Extract Manufacturers Association (FEMA No. 2709).[1][6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated it and concluded there is "no safety concern at current levels of intake when used as a flavouring agent".[1] In the United States, it is permitted for direct addition to food for human consumption under 21 CFR 172.515.[1][6] These designations are based on extensive reviews of safety and toxicological data, ensuring its safe use in consumer products.

References

- 1. This compound | C7H12O2 | CID 61310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [flavscents.com]

- 3. femaflavor.org [femaflavor.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound CAS#: 2396-77-2 [amp.chemicalbook.com]

- 6. This compound, 2396-77-2 [thegoodscentscompany.com]

- 7. This compound | 2396-77-2 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. gcms.cz [gcms.cz]